2-[Tert-butyl(dimethyl)silyl]oxypentanal
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Overview
Description
2-[Tert-butyl(dimethyl)silyl]oxypentanal is an organosilicon compound with the molecular formula C11H24O2Si. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to an oxypentanal structure. It is commonly used in organic synthesis as a protecting group for alcohols due to its stability and ease of removal under mild conditions.
Mechanism of Action
Target of Action
It is known that similar compounds, such as tert-butyldimethylsilyl ethers, are commonly used as protecting groups for alcohols, amines, amides, and various carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the compound forms a silicon substrate, acting as a protecting group for the target molecule . This interaction results in the formation of a more stable compound, which can withstand various chemical reactions without undergoing undesirable changes .
Biochemical Pathways
It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may play a role in the biochemical pathways involving aldol reactions.
Result of Action
The molecular and cellular effects of 2-[Tert-butyl(dimethyl)silyl]oxypentanal’s action are largely dependent on the specific context in which it is used. As a protecting group, it can prevent certain functional groups from reacting during chemical synthesis, thereby controlling the outcome of the reaction . In the context of aldol reactions, it can facilitate the production of erythrose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s silylation reactions are known to be catalyzed by dimethylformamide . Additionally, the compound’s stability can vary depending on the pH and temperature of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Tert-butyl(dimethyl)silyl]oxypentanal typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
(CH3)3CSi(CH3)2Cl+ROH→(CH3)3CSi(CH3)2OR+HCl
This method provides high yields and is widely used in laboratory settings .
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[Tert-butyl(dimethyl)silyl]oxypentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
2-[Tert-butyl(dimethyl)silyl]oxypentanal is utilized in various scientific research applications:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, facilitating the selective modification of other functional groups.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drug candidates by protecting sensitive functional groups during multi-step synthesis.
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an acetaldehyde group instead of a pentanal group.
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of silyl ethers.
tert-Butyldimethylsilanol: Another related compound used in organic synthesis.
Uniqueness
2-[Tert-butyl(dimethyl)silyl]oxypentanal is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to protect alcohols under mild conditions and be easily removed makes it particularly valuable in complex synthetic sequences.
Properties
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-10(9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJSDCDDOKLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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